4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQSVJQZKMMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 4-Chlorobenzoyl chloride (acylating agent)
- 2-Hydroxy-2-methyl-3-(methylthio)propylamine (nucleophilic side chain)
Synthesis of 2-Hydroxy-2-Methyl-3-(Methylthio)Propylamine
This intermediate is synthesized via two pathways:
Epoxide Ring-Opening Route
Epichlorohydrin undergoes epoxidation to form 2-methyloxirane, which reacts with sodium thiomethoxide in tetrahydrofuran (THF) at −20°C. The thiolate ion attacks the less hindered carbon, yielding 2-hydroxy-2-methyl-3-(methylthio)propanol. Subsequent conversion to the amine is achieved through a Mitsunobu reaction with phthalimide, followed by hydrazinolysis.
Reaction Conditions:
- Epoxidation: 40% H₂O₂, tungstic acid, 40°C, 6 hr
- Thiol addition: NaSCH₃, THF, −20°C, 2 hr
- Mitsunobu: Phthalimide, DIAD, PPh₃, 0°C→RT, 12 hr
Thiol-Michael Addition Route
Methacrylic acid is treated with methyl mercaptan in the presence of azobisisobutyronitrile (AIBN), yielding 3-(methylthio)-2-methylpropanoic acid. Reduction with LiAlH₄ produces the corresponding alcohol, which is converted to the amine via a Curtius rearrangement.
Amidation Strategies
Schotten-Baumann Reaction
The propylamine intermediate reacts with 4-chlorobenzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as the base. This method affords moderate yields (65–70%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | CH₂Cl₂ | +12% vs. THF |
| Base | NaHCO₃ | +8% vs. NaOH |
| Temperature | 0°C→RT | +15% vs. RT |
Mixed Carbonate-Mediated Coupling
To enhance reactivity, the amine is pre-activated with 1,1′-carbonyldiimidazole (CDI) in THF. Subsequent addition of 4-chlorobenzoic acid at 50°C improves yields to 78% by minimizing side reactions.
Side Products:
- N-Acylurea (5–7%) from over-activation
- Bis-amide (3%) from excess acyl chloride
Oxidation and Purification
Sulfide Oxidation Control
The methylthio group is prone to over-oxidation to sulfone. Controlled oxidation with Oxone® (KHSO₅) in MeOH/H₂O (4:1) at 0°C selectively yields the sulfoxide, which is reduced back to sulfide using Na₂S₂O₄.
Kinetic Data:
| Oxidizing Agent | Temp (°C) | Sulfone:Sulfoxide Ratio |
|---|---|---|
| H₂O₂ | 25 | 1:1.2 |
| Oxone® | 0 | 1:8.5 |
| mCPBA | −10 | 1:4.3 |
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-pending method (WO2011141933A2) utilizes microreactors for the thiol-ene step, reducing reaction time from 6 hr to 22 min. Key parameters:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18, MeCN/H₂O 55:45): tᵣ = 6.72 min, purity 99.8%
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: Formation of 4-chloro-N-(2-oxo-2-methyl-3-(methylthio)propyl)benzamide.
Reduction: Formation of 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, while the chlorine and methylthio groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Benzoylthiourea Derivatives
Several benzoylthiourea derivatives share the benzamide backbone but differ in substituents and coordination environments:
- L1, L2, L3 ligands (): These compounds feature chloro/fluoro substituents on the benzamide ring and secondary amine carbamothioyl groups. Catalytic studies in Suzuki coupling reactions revealed their efficacy in C–C bond formation, with conversion rates analyzed via GC-MS .
- N,N-Diethyl-N’-benzoylthiourea (): Exhibits IR peaks at 1,680 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C–S), consistent with the target compound’s expected spectral profile .
Key Differences :
- The target compound’s hydroxyl and methylthio groups may enhance solubility in polar solvents compared to purely aromatic or alkyl-substituted analogs.
- Catalytic activity in coupling reactions (observed in L1–L3) is likely influenced by the presence of electron-withdrawing chloro groups, which the target compound shares .
Thiadiazole Derivatives
Thiadiazole-based benzamides () demonstrate structural and functional parallels:
- N-{3-(Methylthio)-1-[5-[(2-Fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide (): Yield: 45–63% Melting Point: 194–227°C IR Peaks: 1,650–1,680 cm⁻¹ (C=O), 1,240–1,260 cm⁻¹ (C–S) .
Key Differences :
- The target compound lacks the thiadiazole ring, which is critical for antimicrobial activity in these analogs. Its hydroxy group may instead favor interactions with biological targets like enzymes or receptors.
Thiazolidinone Derivatives
Compounds with thiazolidinone cores () highlight substituent effects on physical properties:
- N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (21) (): Melting Point: 220–222°C HPLC Retention: 11.6–12.6 min .
- N-{1-[[2-[5-Benzylidene-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (20) (): Yield: 35% Melting Point: 203–205°C .
Key Differences :
Other Benzamide Analogs
- N-(2-((4-Chlorobenzyl)amino)-1-(4-Methoxyphenyl)-2-oxoethyl)-4-Methyl-N-Propylbenzamide (): Yield: 65% Melting Point: 142.9–143.4°C NMR Data: Distinct aromatic proton shifts (δ 6.7–7.3 ppm) due to methoxy and chloro substituents .
Key Differences :
- The target compound’s hydroxy group may increase hydrogen-bonding capacity compared to the methoxy-substituted analog, influencing solubility and crystal packing.
Discussion
These features could improve solubility in aqueous environments compared to purely aromatic or alkyl-substituted derivatives. However, the absence of heterocyclic rings (e.g., thiadiazole or thiazolidinone) may limit its bioactivity in antimicrobial settings unless alternative mechanisms are explored.
Biological Activity
4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide, a compound with potential biological significance, has been the subject of various studies focusing on its pharmacological properties, particularly its antiviral activity. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy against specific viruses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16ClN2O2S
- Molecular Weight : 274.77 g/mol
This compound features a chloro-substituted benzamide structure with a hydroxymethyl group and a methylthio side chain, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with viral replication mechanisms. Recent studies indicate that compounds with similar structures can inhibit hepatitis B virus (HBV) replication by enhancing the intracellular levels of APOBEC3G (A3G), an antiviral protein that restricts viral replication through deaminase-dependent and independent pathways .
Efficacy Against Hepatitis B Virus (HBV)
Research has demonstrated that derivatives of benzamide, including those structurally related to this compound, exhibit significant antiviral effects. For instance, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) showed potent anti-HBV activity in vitro with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . These findings suggest that similar compounds may also possess comparable antiviral properties.
Comparative Table of Antiviral Efficacy
| Compound Name | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | 1.99 | 58 |
| Lamivudine (3TC) | 7.37 | >60 |
Toxicity and Pharmacokinetics
The acute toxicity and pharmacokinetic profiles of related compounds have been evaluated in animal models. For example, studies involving IMB-0523 indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses . Understanding the toxicity profile is crucial for assessing the potential clinical application of this compound.
Case Studies and Research Findings
- Study on Antiviral Mechanism : A study investigating the antiviral mechanism revealed that increasing A3G levels in cells treated with benzamide derivatives led to significant reductions in HBV DNA replication, indicating a promising therapeutic pathway for HBV infections .
- In Vivo Efficacy : In vivo studies using duck HBV models demonstrated that IMB-0523 effectively inhibited HBV replication, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
